molecular formula C10H13F2N3 B1476331 2-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine CAS No. 2005838-08-2

2-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine

Cat. No. B1476331
CAS RN: 2005838-08-2
M. Wt: 213.23 g/mol
InChI Key: SRLCMNFDRKWUPL-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine, also known as 2-(3,3-difluoropiperidin-1-yl)pyridine, is an organic compound belonging to the amine family. It is a colorless liquid with a mild odor, and is soluble in water and ethanol. It is used for a variety of applications, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a ligand in coordination chemistry.

Scientific Research Applications

Synthesis and Coordination Chemistry

The compound 2-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine, being a derivative within the family of pyridines and piperidines, exhibits notable interest in the synthesis and coordination chemistry for its potential applications. In the realm of coordination chemistry, derivatives of pyridines and piperidines have been shown to serve as versatile ligands. For instance, the synthesis of organometallic complexes with aminopyridines highlights the broad utility of these compounds in forming stable complexes with metals, which could infer the utility of 2-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine in similar contexts (Sadimenko, 2011).

Optical and Electronic Properties

The study on structure-dependent and environment-responsive optical properties of trisheterocyclic systems indicates that derivatives of pyridines, including those with amino groups and specific substituents like difluoropiperidinyl, can significantly influence the optical and electronic properties of compounds. Such derivatives display varied thermal, redox, UV-Vis absorption, and emission properties, suggesting the potential of 2-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine in materials science, particularly in the development of new optical materials and sensors (Palion-Gazda et al., 2019).

Catalysis and Synthesis

The catalytic properties and synthesis applications of pyridin-3-amine derivatives are well-documented. For instance, the microwave-assisted synthesis of various 2-amino derivatives showcases the utility of pyridine derivatives in facilitating the formation of amide bonds, suggesting potential catalytic roles for 2-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine in organic synthesis and the development of new synthetic methodologies (Ankati & Biehl, 2010).

Application in Metal Complexes

Research on organometallic complexes of aminopyridines, including structural characterizations and application as catalysts, suggests that 2-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine could play a significant role in the development of novel metal complexes with unique catalytic, optical, or electronic properties. These complexes have been explored for their potential applications in various areas, including catalysis and material sciences (Deeken et al., 2006).

properties

IUPAC Name

2-(3,3-difluoropiperidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N3/c11-10(12)4-2-6-15(7-10)9-8(13)3-1-5-14-9/h1,3,5H,2,4,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLCMNFDRKWUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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